molecular formula C18H16ClN3O2S B298943 (5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Cat. No. B298943
M. Wt: 373.9 g/mol
InChI Key: STQZNOLVSXGOQM-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been studied for its potential applications in various fields of scientific research. One such application is in the field of cancer research. Studies have shown that this compound exhibits cytotoxic activity against cancer cells. Another application is in the field of antimicrobial research. This compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains. Furthermore, this compound has been studied for its potential applications in the field of material science due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes or proteins involved in cellular processes. For example, studies have shown that this compound may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, this compound has been shown to inhibit the growth of bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One advantage of using (5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one in lab experiments is its unique structural properties. This compound has a thiazole ring, which makes it structurally different from other compounds. Furthermore, this compound has been shown to exhibit cytotoxic and antimicrobial activity, making it a potential candidate for drug development. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on (5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one. One direction is to further study the mechanism of action of this compound to understand its mode of action at the molecular level. Another direction is to explore the potential applications of this compound in drug development for cancer and antimicrobial therapies. Furthermore, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of (5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one has been achieved using various methods. One such method involves the reaction of 2-amino-4-chlorobenzonitrile with furfural and pyrrolidine in the presence of thiosemicarbazide. Another method involves the reaction of 2-amino-4-chlorobenzonitrile with furfural and pyrrolidine in the presence of thiourea. Both methods have been reported to yield the desired compound in good yields.

properties

Product Name

(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

(5Z)-2-(4-chloroanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H16ClN3O2S/c19-12-3-5-13(6-4-12)20-18-21-17(23)15(25-18)11-14-7-8-16(24-14)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,20,21,23)/b15-11-

InChI Key

STQZNOLVSXGOQM-PTNGSMBKSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)NC4=CC=C(C=C4)Cl

SMILES

C1CCN(C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)Cl

Canonical SMILES

C1CCN(C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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